

comparison of monohexose and dihexose HMBOA derivatives

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Compound Focus: HMBOA D-glucoside

CAS No.: 17622-26-3

Cat. No.: S565528

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HMBOA Glucuronide Profile

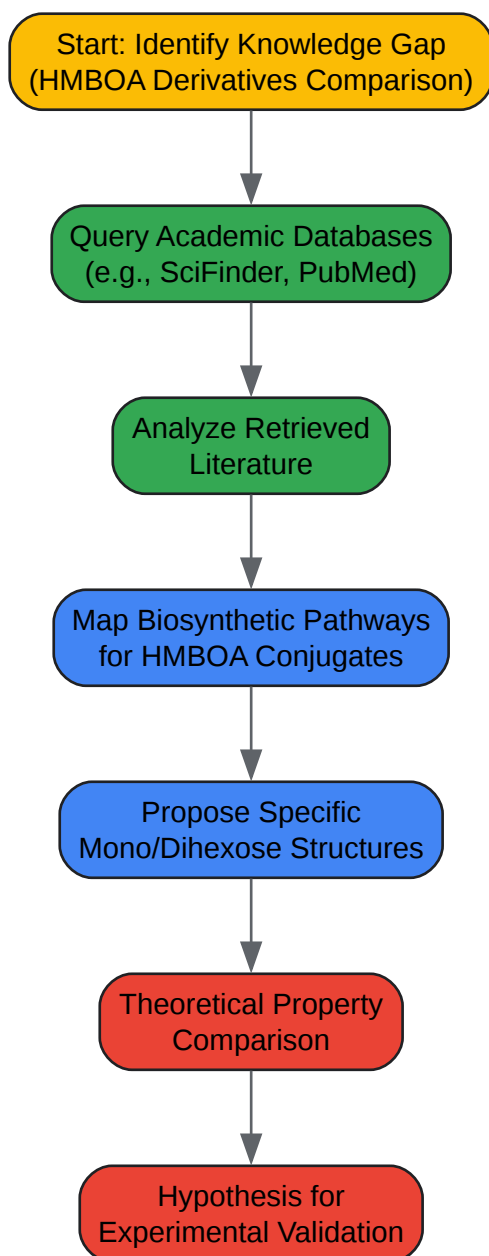
The table below summarizes the available chemical and identification data for one specific HMBOA derivative, **HMBOA glucuronide**, as found in a chemical database [1].

Property	Description
IUPAC Name	(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)oxy]oxane-2-carboxylic acid [1]
Molecular Formula	C ₁₅ H ₁₇ NO ₁₀ [1]
Molecular Weight	371.298 g/mol [1]
Chemical Classification	O-glucuronide [1]
SMILES Notation	<chem>COC1=CC2=C(NC(=O)C(OC3OC@@HC@H[C@H]3O)C(O)=O)O2)C=C1</chem> [1]

Suggested Research Pathways

Since a direct comparison is not available in the public search results, you can explore these approaches to find the specialized data you need:

- **Refine Literature Search:** Use academic databases (e.g., SciFinder, PubMed, Web of Science) with more specific search terms. Try queries like "synthesis of HMBOA hexoses," "metabolic fate of benzoxazinoids," or "structural analogs of HMBOA-glucuronide."
- **Consult Specialized Databases:** Investigate natural product databases or metabolomics repositories that might contain mass spectrometry data or NMR spectra for related compounds, which can allow for indirect structural and property comparisons.
- **Analyze Biosynthetic Pathways:** Mapping the biosynthetic pathway of HMBOA conjugates in plants can help identify potential monohexose and dihexose intermediates. The diagram below outlines a generalized workflow for this type of investigative research.



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A Note on Comparison Guides

Creating a rigorous comparison guide requires access to primary research data that directly analyzes both types of derivatives. Key information for a meaningful comparison would include:

- **Structural Data:** NMR, IR, and mass spectrometry data.
- **Stability Studies:** Comparative kinetics in different pH buffers and biological media.

- **Bioactivity Assays:** Data from receptor binding studies or cellular activity tests.
- **Pharmacokinetic Parameters:** Information on absorption, distribution, metabolism, and excretion (ADME), similar to studies on other metabolites like tramadol's O-desmethyltramadol (M1) [2] or methoxetamine's metabolites [3].

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References

1. Exposome-Explorer - HMBOA glucuronide (Compound) [exposome-explorer.iarc.fr]
2. [sciencedirect.com/science/article/abs/pii/S1090023315001537](https://www.sciencedirect.com/science/article/abs/pii/S1090023315001537) [[sciencedirect.com](https://www.sciencedirect.com)]
3. [sciencedirect.com/science/article/pii/S134786132200072X](https://www.sciencedirect.com/science/article/pii/S134786132200072X) [[sciencedirect.com](https://www.sciencedirect.com)]

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